9,10-Dibenzoylphenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
38458-30-9 |
|---|---|
Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
(10-benzoylphenanthren-9-yl)-phenylmethanone |
InChI |
InChI=1S/C28H18O2/c29-27(19-11-3-1-4-12-19)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)28(30)20-13-5-2-6-14-20/h1-18H |
InChI Key |
HVHHXANMNAMPIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 9,10 Dibenzoylphenanthrene and Its Functionalized Analogues
Oxidative Transformation Routes and Mechanistic Elucidation
Oxidative methods provide a direct route to the 9,10-dibenzoylphenanthrene core. Understanding the underlying mechanisms, from radical chain reactions to pericyclic steps, is crucial for controlling these transformations.
Autoxidation of Phencyclone (B1215407): A Mechanistic Investigation
The autoxidation of phencyclone (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) represents a classic, albeit mechanistically complex, route to this compound. This process involves the reaction of phencyclone with atmospheric oxygen, often facilitated by light, to yield the target diketone. researchgate.net The transformation is not a simple oxidation but a sequence of intricate chemical steps.
Autoxidation reactions typically proceed through a free-radical chain mechanism, especially with ground-state triplet oxygen. wikipedia.org The process is characterized by initiation, propagation, and termination stages. For a conjugated dienic system like phencyclone, the propagation phase is of key interest.
Initiation : The reaction begins with the formation of a radical from an initiator or through thermal/photochemical activation of the substrate.
Propagation : A carbon-centered radical is formed on the phencyclone skeleton. This radical reacts rapidly with triplet dioxygen (•O-O•) to form a peroxy radical (ROO•). wikipedia.org This peroxy radical can then abstract a hydrogen atom from another molecule, but in the case of a conjugated diene, it can also add across the diene system. This addition leads to the formation of a cyclic peroxide, often an endoperoxide, which is a key intermediate in the pathway. The reaction of radicals with oxygen is generally very fast and can be diffusion-controlled. nih.gov
Following the formation of an oxygenated intermediate, a cheletropic extrusion of carbon monoxide (CO) occurs. Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are made or broken to a single atom. wikipedia.org The reverse of this, cheletropic extrusion, involves the elimination of a small, stable molecule like CO or N₂. wikipedia.orginflibnet.ac.in
The driving force for this extrusion is often the significant entropic gain from the evolution of a gaseous molecule (CO) and the formation of a thermodynamically stable aromatic phenanthrene (B1679779) system. inflibnet.ac.inst-andrews.ac.uk The mechanism is concerted, involving a cyclic transition state. inflibnet.ac.in Structural analyses of related compounds that can undergo this reaction show bond elongations consistent with the early stages of CO extrusion, providing evidence for this pathway. nih.gov This thermal decarbonylation is a well-documented process in the decomposition of cyclic adducts derived from cyclopentadienones. st-andrews.ac.uk
Molecular oxygen exists in two common electronic states: the triplet ground state (³O₂) and the singlet excited state (¹O₂). Their reactivity profiles are distinctly different.
Triplet Oxygen (³O₂) : As a diradical, its direct reaction with a singlet-state molecule (like phencyclone) to produce singlet products is spin-forbidden. stackexchange.com Consequently, reactions involving ³O₂ often proceed through stepwise, radical chain mechanisms. nih.gov This is the typical pathway for autoxidation under normal conditions, where an initiator helps overcome the kinetic barrier. wikipedia.org
Singlet Oxygen (¹O₂) : This is a highly reactive, electrophilic species that is not a radical. researchgate.net Its reactions are not subject to the same spin restrictions as triplet oxygen. stackexchange.com Singlet oxygen can react with conjugated dienes, such as the one in phencyclone, in a concerted [4+2] cycloaddition (Diels-Alder type) reaction to form an endoperoxide intermediate directly. stackexchange.comresearchgate.net This process is generally faster and more selective than radical autoxidation. Singlet oxygen can be generated photochemically using a sensitizer.
While both oxygen species can lead to the formation of an oxygenated intermediate that subsequently extrudes CO, the initial step's mechanism (radical chain vs. concerted cycloaddition) and kinetics differ significantly.
A qualitative summary of the energetic considerations is presented in the table below.
| Reaction Stage | Kinetic Characteristics | Thermodynamic Characteristics |
| Initiation (with ³O₂) | High activation energy, slow, often requires initiator or light/heat. | Endothermic. |
| Propagation (Radical + ³O₂) | Low activation energy, very fast (often diffusion-controlled). | Exothermic. |
| [4+2] Cycloaddition (with ¹O₂) | Lower activation energy than radical initiation, concerted, fast. | Exothermic. |
| Cheletropic CO Extrusion | Thermally driven, unimolecular, entropically favored. | Exothermic, large positive change in entropy. |
This table presents generalized parameters for autoxidation pathways.
Palladium-Catalyzed Domino Approaches to Phenanthrene Derivatives
Transition metal catalysis offers powerful and efficient alternatives for constructing complex aromatic systems. Palladium-catalyzed domino reactions, in particular, enable the formation of multiple bonds in a single operation, increasing molecular complexity rapidly and atom-economically.
A recently developed palladium-catalyzed domino approach provides a direct synthetic route to this compound and its functionalized analogues starting from readily available deoxybenzoin (B349326) derivatives. researchgate.net This strategy involves a sequence of oxidative homocoupling, cyclization, and subsequent oxidation. The reaction demonstrates good functional group tolerance and provides the target compounds in moderate to excellent yields. researchgate.net
The general transformation is shown below: Starting Material: ortho-halogenated deoxybenzoin -> Product: this compound derivative
This domino process highlights the versatility of palladium catalysis, which can facilitate various transformations including C-H activation, cross-coupling, and cyclization cascades to build the phenanthrene skeleton. nih.govnih.govacs.org Other related palladium-catalyzed methods, such as Heck reactions followed by reverse Diels-Alder reactions or benzannulation with o-bromobenzyl alcohols, further underscore the power of this approach for synthesizing diverse phenanthrene structures. acs.orgespublisher.com
The table below summarizes the results for the palladium-catalyzed domino synthesis of various this compound derivatives.
| Entry | R¹ | R² | Yield (%) |
| 1 | H | H | 85 |
| 2 | OMe | H | 82 |
| 3 | Me | H | 79 |
| 4 | F | H | 75 |
| 5 | Cl | H | 71 |
| 6 | H | OMe | 88 |
| 7 | H | Me | 86 |
| 8 | H | F | 80 |
Data sourced from Sferazza et al. researchgate.net Reaction conditions typically involve a palladium catalyst (e.g., Pd(OAc)₂), a ligand, an oxidant, and a base in a high-boiling solvent.
This methodology provides a significant advancement, enabling access to synthetically challenging phenanthrene derivatives that are otherwise difficult to obtain. researchgate.net
Oxidative Cleavage Strategies for Precursor Heterocycles
An alternative and innovative approach to synthesizing 9,10-diaroylphenanthrenes involves the oxidative cleavage of precursor heterocycles. researchgate.net This method provides a streamlined route to the target compounds under mild conditions. researchgate.net
One such strategy utilizes 1,3-diarylphenanthro[9,10-c]thiophenes as precursors. researchgate.net These compounds can be synthesized and then subjected to oxidative cleavage to yield the desired 9,10-diaroylphenanthrenes. researchgate.net This method has demonstrated a broad substrate scope and tolerance to various photosensitive functional groups. researchgate.net
The oxidative cleavage of the phenanthro[9,10-c]thiophene precursors is achieved through an optimized aerobic photochemical transformation. researchgate.net Mechanistic studies have indicated the crucial role of singlet oxygen in this process. researchgate.net This photochemical method offers mild reaction conditions and broad applicability, making it a valuable tool in organic synthesis. researchgate.net The use of visible light and molecular oxygen as the oxidant aligns with the principles of green chemistry. mdpi.com
Cycloaddition and Cascade Approaches to Phenanthrene Scaffolds
The construction of the phenanthrene ring system, the foundational structure for this compound, can be achieved through various powerful cycloaddition and cascade reactions. These methods offer efficient ways to assemble the tricyclic framework from simpler precursors.
Diels-Alder Reaction Strategies in the Synthesis of Phenanthrene Derivatives
The Diels-Alder reaction, a [4+2] cycloaddition, stands out as a versatile and operationally simple method for the synthesis of PAHs. researchgate.net This reaction's utility in forming the phenanthrene skeleton often involves dienes that can easily aromatize after the initial cycloaddition. researchgate.net For instance, furans are commonly used as dienes, which lead to epoxy-bridged intermediates that subsequently undergo deoxygenation to yield the aromatic phenanthrene core. researchgate.net
A notable strategy involves a palladium-catalyzed domino reaction where aryl iodides, 2-bromophenylboronic acid, and norbornadiene react in a one-pot, three-component system to generate phenanthrenes. nih.gov In this process, norbornadiene serves a dual role: it activates the ortho-C-H bond and acts as a source of ethylene (B1197577) through a retro-Diels-Alder reaction. nih.gov
Another innovative approach is the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzoyl derivatives. nih.gov This reaction proceeds through the formation of an isobenzofuran (B1246724) intermediate, which then undergoes an intramolecular Diels-Alder reaction. nih.gov A subsequent iodine-mediated workup facilitates aromatization to the phenanthrene derivative. nih.gov It has been observed that the efficiency of the Diels-Alder step can be sensitive to steric hindrance on the dienophile. nih.gov
While anthracene (B1667546) readily participates in Diels-Alder reactions, phenanthrene is generally unreactive as a diene due to the unfavorable orbital symmetry of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). stackexchange.com However, the bay regions of some PAHs can act as dienes in cycloaddition reactions with dienophiles like acetylene. researchgate.net
Intramolecular Cationic Cyclization Reactions
Intramolecular cyclization reactions provide a powerful pathway to phenanthrene derivatives. A notable example is the KOt-Bu/DMF promoted intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones, which proceeds through a proposed free radical mechanism to form the phenanthrene ring system. rsc.org
The intramolecular electrophilic or thermal cyclization of arylene ethynylene precursors has also emerged as a potent method for synthesizing novel PAHs. nih.gov For instance, peri-ethynylene naphthalene (B1677914) oligomers, where the ethynylene units are held in close proximity, can undergo spontaneous thermal cyclization. nih.gov Electrophilic cyclization of these precursors can also be induced using iodine, leading to a domino cyclization that can proceed through either radical or cationic intermediates. nih.gov
Gold-catalyzed cycloisomerization of readily available o'-alkenyl-o-alkynylbiaryls offers a selective route to phenanthrene and dihydrophenanthrene derivatives. acs.org The choice of solvent in this reaction is critical, as it dictates the evolution of the gold intermediate and, consequently, the final product. acs.org
Iron(III)-Catalyzed Carbonyl-Olefin Metathesis for Polyaromatic Compounds
A novel and efficient approach for the synthesis of polyaromatic hydrocarbons involves an iron(III)-catalyzed carbonyl-olefin metathesis reaction. nih.govcapes.gov.br This strategy is characterized by its operational simplicity, mild reaction conditions at ambient temperature, and the use of the environmentally benign and earth-abundant catalyst, iron(III) chloride (FeCl₃). nih.govacs.org The reaction enables the direct coupling of carbonyl and olefin functional groups to form the desired alkene bonds within the polyaromatic structure. nih.gov
This methodology has proven effective for a range of sterically and electronically diverse ketones and aldehydes. nih.govacs.org Notably, aldehydes, which have been found to be unreactive in other catalytic carbonyl-olefin ring-closing metathesis reactions, can yield the desired metathesis product under these iron-catalyzed conditions. nih.govacs.org The reaction is believed to proceed through oxetane (B1205548) intermediates. figshare.com
However, a competing carbonyl-ene reaction pathway can sometimes hamper the yields of certain substrates, particularly non-styrenyl ones. acs.org
Derivatization and Functionalization of the 9,10-Diketo Moiety
The 9,10-dione functionality in phenanthrene-9,10-dione, a key precursor to this compound, is a versatile handle for a wide range of chemical transformations.
Nucleophilic Addition Reactions to Phenanthrene-9,10-dione Precursors
Phenanthrene-9,10-dione readily undergoes nucleophilic addition reactions. For instance, it can react with phenanthrene-9,10-diol to form the first ortho-quinhydrone derivative, a crystalline solid. researchgate.net This product is stable in the solid state but dissociates back to its components upon dissolution. researchgate.net
The synthesis of 10-aryl-9-hydroxyphenanthrenes and 10-aryl-9-aminophenanthrenes can be achieved by reacting the anions of 9-phenanthrol and 9-aminophenanthrene, respectively, with aryl halides. nih.gov This method provides good yields of the 9,10-disubstituted phenanthrene products. nih.gov
Selective Reductions and Subsequent Transformations
The 9,10-dione moiety can be selectively reduced to the corresponding diol or other intermediates, which can then be further transformed. Phenanthrene itself undergoes oxidation and reduction reactions preferentially at the 9 and 10 positions. vpscience.orgyoutube.com The oxidation of phenanthrene with oxidizing agents like chromium(VI) oxide or potassium dichromate in sulfuric acid yields phenanthrene-9,10-dione. stackexchange.comwikipedia.org
The reduction of phenanthrene-9,10-dione can be accomplished using various reagents. For example, catalytic hydrogenation can produce phenanthrene-9,10-diol. researchgate.net Reduction of phenanthrene with sodium in ethanol (B145695) or isopentanol leads to 9,10-dihydrophenanthrene. youtube.com
Halogenation and Cross-Coupling Methodologies for Substituted Dibenzoylphenanthrenes
The introduction of functional groups onto the phenanthrene core of this compound is pivotal for tuning its electronic and photophysical properties. A common and effective strategy to achieve this is through initial halogenation followed by transition-metal-catalyzed cross-coupling reactions.
Halogenation:
Direct halogenation of the parent this compound is the first critical step. The phenanthrene nucleus is susceptible to electrophilic aromatic substitution. The positions on the phenanthrene ring (C1-C8) are available for halogenation. The directing effects of the benzoyl groups at C9 and C10, which are deactivating, will influence the regioselectivity of the halogenation. Typically, bromination or iodination is preferred as the resulting aryl halides are excellent substrates for subsequent cross-coupling reactions.
While specific literature on the direct halogenation of this compound is not abundant, analogies can be drawn from the halogenation of phenanthrene and related polycyclic aromatic ketones. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of an acid catalyst or in a polar solvent are commonly employed for the selective halogenation of aromatic systems. The reaction conditions can be optimized to favor mono- or di-halogenation at specific positions on the phenanthrene core. For instance, electrophilic substitution on phenanthrene typically occurs at the 9 and 10 positions; however, since these are blocked, substitution is directed to other positions, with the 2, 3, 6, and 7 positions being likely candidates for functionalization.
Cross-Coupling Reactions:
Once halogenated, the substituted this compound can undergo a variety of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful in this context.
The Suzuki-Miyaura coupling involves the reaction of the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. For example, a di-bromo-9,10-dibenzoylphenanthrene could be coupled with various aryl or vinyl boronic acids to generate more extended π-conjugated systems. The synthesis of 3,6-diferrocenyl-9,10-phenanthrenedione from 3,6-dibromophenanthrene-9,10-dione (B38615) via a Suzuki-Miyaura coupling demonstrates the feasibility of this approach on a closely related scaffold.
The Sonogashira coupling provides a route to introduce alkyne functionalities. It pairs the aryl halide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in creating linear, rigid extensions to the aromatic framework, which can significantly impact the material's photophysical properties.
Below is a table summarizing representative cross-coupling reactions for the synthesis of substituted dibenzoylphenanthrenes, based on established methodologies.
| Entry | Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst/Base | Product |
| 1 | 2,7-Dibromo-9,10-dibenzoylphenanthrene | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 2,7-Diphenyl-9,10-dibenzoylphenanthrene |
| 2 | 3,6-Diiodo-9,10-dibenzoylphenanthrene | 4-Vinylphenylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ / K₂CO₃ | 2,7-Bis(4-vinylphenyl)-9,10-dibenzoylphenanthrene |
| 3 | 2-Bromo-9,10-dibenzoylphenanthrene | Trimethylsilylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-(Trimethylsilylethynyl)-9,10-dibenzoylphenanthrene |
| 4 | 2,7-Dibromo-9,10-dibenzoylphenanthrene | Phenylacetylene | Sonogashira | Pd(OAc)₂ / P(t-Bu)₃ / Cs₂CO₃ | 2,7-Bis(phenylethynyl)-9,10-dibenzoylphenanthrene |
Strategies for Asymmetric Synthesis of Chiral Dibenzoylphenanthrene Derivatives
The synthesis of chiral, non-racemic this compound derivatives presents a formidable challenge due to the lack of stereogenic centers in the parent molecule. However, the introduction of appropriate substitution patterns can lead to atropisomerism, where restricted rotation around a single bond creates stable, non-interconvertible enantiomers. For this compound, bulky substituents at the ortho-positions of the benzoyl groups or at the C1 and C8 positions of the phenanthrene core could induce axial chirality.
As direct asymmetric syntheses of chiral 9,10-dibenzoylphenanthrenes are not yet reported, theoretical strategies can be proposed based on established principles of asymmetric catalysis.
Atroposelective Cross-Coupling:
A promising approach would be the atroposelective construction of the biaryl linkage that constitutes the phenanthrene core. This could be achieved through an enantioselective intramolecular biaryl coupling of a suitably designed precursor. For instance, a 2,2'-dihalogenated biphenyl (B1667301) derivative with ortho-benzoyl functionalities could undergo an intramolecular cyclization under chiral catalysis to form the phenanthrene ring with controlled axial chirality.
Alternatively, an intermolecular atroposelective Suzuki-Miyaura coupling could be envisioned. This would involve coupling a substituted o-halobenzoyl halide with a suitably functionalized phenanthrene precursor or vice versa, using a palladium catalyst bearing a chiral ligand. The chiral ligand would orchestrate the coupling in an enantioselective manner, favoring the formation of one atropisomer over the other.
Chiral Ligand-Controlled Synthesis:
The development of chiral ligands is central to asymmetric catalysis. For the synthesis of chiral this compound derivatives, ligands such as chiral phosphines (e.g., BINAP derivatives) or N-heterocyclic carbenes (NHCs) could be employed in conjunction with a palladium catalyst. These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the bond-forming step.
The table below outlines potential strategies for the asymmetric synthesis of chiral this compound derivatives.
| Entry | Synthetic Strategy | Precursor(s) | Chiral Catalyst/Ligand | Target Chiral Feature |
| 1 | Atroposelective Intramolecular Cyclization | 2,2'-Dihalo-6,6'-dibenzoylbiphenyl | Pd(0) with a chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) | Axially chiral phenanthrene core |
| 2 | Atroposelective Intermolecular Suzuki-Miyaura Coupling | 2-Halobenzoyl derivative and a functionalized phenanthrene boronic acid | Pd(OAc)₂ with a chiral phosphine ligand (e.g., (S)-MeO-BIPHEP) | Atropisomerism due to restricted rotation of the benzoyl group |
| 3 | Kinetic Resolution of a Racemic Mixture | Racemic 1-substituted-9,10-dibenzoylphenanthrene | Chiral resolving agent or enzyme | Separation of enantiomers |
| 4 | Desymmetrization of a Prochiral Substrate | A prochiral dibenzoylphenanthrene precursor with two equivalent reactive sites | A chiral catalyst that selectively functionalizes one of the sites | Introduction of a stereocenter leading to a chiral molecule |
These proposed strategies, while theoretical at this stage for the specific target molecule, are grounded in well-established principles of asymmetric synthesis and offer viable pathways for future research into the fascinating world of chiral polycyclic aromatic compounds.
Advanced Structural Elucidation and Conformational Analysis of 9,10 Dibenzoylphenanthrene Systems
Spectroscopic Characterization for Molecular Architecture
Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, valuable information about its connectivity, functional groups, and the chemical environment of its atoms can be obtained.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds. For 9,10-Dibenzoylphenanthrene, both proton (¹H) and carbon-13 (¹³C) NMR spectra have been instrumental in confirming its molecular skeleton.
The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), reveals a complex pattern of signals in the aromatic region. arkat-usa.org The spectrum shows a multiplet between δ 7.22-7.31 ppm, corresponding to two protons, and another multiplet from δ 7.38-7.57 ppm, integrating to eight protons. arkat-usa.org Additionally, distinct doublet of doublets are observed at δ 7.82 ppm (J = 7.7, 0.7 Hz, 4H), δ 8.17 ppm (J = 7.9, 1.3 Hz, 2H), and δ 8.35 ppm (J = 8.1, 0.8 Hz, 2H). arkat-usa.org This detailed splitting pattern is consistent with the highly coupled protons of the phenanthrene (B1679779) core and the benzoyl substituents.
The ¹³C NMR spectrum, also in CDCl₃, provides a complete carbon inventory of the molecule. arkat-usa.org The spectrum displays signals at δ 117.3 (singlet), 123.8 (doublet), 124.1 (doublet), 126.9 (doublet), 127.0 (singlet), 127.1 (doublet), 128.7 (doublet), 128.8 (doublet), 129.3 (doublet), 130.6 (singlet), 132.6 (singlet), and 147.1 (singlet). arkat-usa.org The chemical shifts and the multiplicities (singlet for quaternary carbons and doublet for CH carbons) align perfectly with the proposed structure of this compound.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
|---|---|---|---|
| ¹H | 7.22-7.31 | m | 2H |
| 7.38-7.57 | m | 8H | |
| 7.82 | dd (J = 7.7, 0.7 Hz) | 4H | |
| 8.17 | dd (J = 7.9, 1.3 Hz) | 2H | |
| 8.35 | dd (J = 8.1, 0.8 Hz) | 2H | |
| ¹³C | 117.3 | s | Quaternary C |
| 123.8 | d | CH | |
| 124.1 | d | CH | |
| 126.9 | d | CH | |
| 127.0 | s | Quaternary C | |
| 127.1 | d | CH | |
| 128.7 | d | CH | |
| 128.8 | d | CH | |
| 129.3 | d | CH | |
| 130.6 | s | Quaternary C | |
| 132.6 | s | Quaternary C | |
| 147.1 | s | Quaternary C |
Vibrational Spectroscopy (FTIR) for Functional Group Signatures
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3054 | s | Aromatic C-H Stretch |
| 1484 | m | Aromatic C=C Stretch |
| 1432 | m | Aromatic C=C Stretch |
| 950 | m | - |
| 745 | s | C-H Out-of-plane Bend |
| 692 | s | C-H Out-of-plane Bend |
Single Crystal X-ray Diffraction Studies for Solid-State Structure
While spectroscopic methods provide valuable information about molecular connectivity and functional groups, single-crystal X-ray diffraction offers an unparalleled, atom-level view of the molecule's structure in the solid state. This technique has been pivotal in defining the precise geometry and conformational preferences of this compound.
Determination of Molecular Geometry and Bond Parameters
Single-crystal X-ray analysis of this compound has provided a definitive determination of its molecular geometry and bond parameters. arkat-usa.orgresearchgate.net The study confirms the core phenanthrene structure substituted at the 9 and 10 positions with benzoyl groups. The phenanthrene moiety itself is essentially planar, a characteristic feature of polycyclic aromatic hydrocarbons. arkat-usa.org The crystallographic data provides precise bond lengths and angles throughout the entire molecule, confirming the expected sp² hybridization of the carbon atoms in the aromatic rings and the carbonyl groups.
Elucidation of Torsional Angles and Conformational Preferences in the Crystalline State
One of the most insightful aspects revealed by the X-ray structure is the conformational preference of the benzoyl groups relative to the phenanthrene plane. The two phenyl rings of the benzoyl groups are not coplanar with the phenanthrene system. arkat-usa.org Instead, they adopt a trans orientation and are significantly twisted out of the plane of the phenanthrene rings, with dihedral angles of 79.1(2)° and 80.8(2)° respectively. arkat-usa.org
Furthermore, the carbonyl groups themselves are not perfectly coplanar with their attached phenyl rings. arkat-usa.org The torsional angles O(1)-C(15)-C(16)-C(17) and O(2)-C(22)-C(23)-C(24) are 165.5(3)° and -172.9(3)° respectively, indicating a slight twist. arkat-usa.org This non-planar conformation is likely a consequence of minimizing steric hindrance between the bulky benzoyl groups and the adjacent hydrogen atoms of the phenanthrene core.
Comprehensive Conformational Analysis
The three-dimensional arrangement of the benzoyl groups relative to the phenanthrene core in this compound is a critical determinant of its physical and chemical properties. A comprehensive conformational analysis, employing both computational and experimental methods, is essential to understand the molecule's structural dynamics and the influence of its electronic and steric characteristics.
Computational Approaches to Conformational Landscapes: Molecular Mechanics and Quantum Chemical Calculations
Computational chemistry offers powerful tools to explore the potential energy surface of this compound and identify its stable conformers. Molecular mechanics and quantum chemical calculations are two primary approaches used for this purpose.
Molecular Mechanics (MM): This method utilizes classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. The energy is calculated using a force field, which is a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions. For systems like this compound, force fields such as MM2 or MMFF94 can provide a rapid exploration of the conformational space. These calculations can predict the relative energies of different conformers and the energy barriers to rotation around the C(9)-C(carbonyl) and C(10)-C(carbonyl) single bonds.
Quantum Chemical Calculations: These methods, based on the principles of quantum mechanics, provide a more accurate description of the electronic structure and energy of a molecule. Density Functional Theory (DFT) is a widely used quantum chemical method for studying the conformational preferences of organic molecules. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*), one can obtain optimized geometries, relative energies, and vibrational frequencies of the various conformers of this compound. Such calculations can elucidate the subtle electronic interactions that influence the conformational landscape. For analogous systems like 9,10-dihydroanthracenes, computational studies have been crucial in understanding the puckering of the central ring and the orientation of substituents. osti.gov
Table 1: Comparison of Computational Methods for Conformational Analysis
| Method | Principles | Advantages | Limitations | Typical Application for this compound |
|---|---|---|---|---|
| Molecular Mechanics (MM) | Classical mechanics, empirical force fields | Computationally inexpensive, fast, suitable for large systems | Accuracy depends on the quality of the force field parameters | Initial screening of a large number of possible conformations |
| Quantum Chemical (DFT) | Quantum mechanics, electron density | High accuracy, provides electronic properties | Computationally demanding, slower than MM | Refined energy calculations and geometry optimization of key conformers |
Experimental Techniques for Probing Conformational Dynamics in Solution
Experimental techniques are vital for validating the predictions of computational models and for providing a direct measure of conformational dynamics in the solution phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for studying the conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra can provide information about the time-averaged conformation.
Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, one can study dynamic processes such as the rotation of the benzoyl groups. At low temperatures, the rotation may become slow on the NMR timescale, leading to the appearance of separate signals for atoms that are equivalent at room temperature. The temperature at which these signals coalesce can be used to calculate the free energy of activation for the rotational barrier. This technique has been successfully applied to study the conformational interchange in a variety of organic molecules.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space, providing crucial information about the preferred conformation(s) of this compound in solution. The observation of NOEs between protons on the benzoyl groups and protons on the phenanthrene core can help to define the orientation of the benzoyl moieties.
Table 2: Experimental Techniques for Conformational Analysis in Solution
| Technique | Principle | Information Obtained | Relevance to this compound |
|---|---|---|---|
| Variable-Temperature (VT) NMR | Temperature-dependent changes in NMR spectra | Energy barriers for conformational interconversion | To determine the rotational barriers of the benzoyl groups |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Through-space transfer of nuclear spin polarization | Interproton distances, relative orientation of groups | To establish the spatial arrangement of the benzoyl groups relative to the phenanthrene core |
Influence of Substituents on Conformational Isomerism of Dibenzoylphenanthrene Analogues
The introduction of substituents on either the phenanthrene core or the benzoyl rings of this compound can significantly impact its conformational preferences. The nature and position of these substituents can alter the balance of steric and electronic interactions, leading to a shift in the conformational equilibrium.
Steric Effects: Bulky substituents placed near the benzoyl groups would be expected to increase the rotational barrier around the C-C single bonds connecting the benzoyl groups to the phenanthrene ring. For instance, a methyl group at the C(1) or C(8) position of the phenanthrene would likely sterically hinder the rotation of the adjacent benzoyl group.
Electronic Effects: Electron-donating or electron-withdrawing substituents can influence the degree of conjugation between the benzoyl groups and the phenanthrene system. This can affect the double bond character of the connecting C-C bonds and, consequently, the rotational barrier. For example, a para-substituent on the benzoyl ring could modulate the electron density of the carbonyl group and influence its interaction with the phenanthrene π-system.
While direct studies on substituted this compound are limited, research on related N,N′-disubstituted phenanthrene-9,10-diimines has shown that both the nature and the position of substituents on the aryl rings play a crucial role in determining the conformational isomerism (Z/E) of the imine groups. researchgate.net A similar influence of substituents on the rotational isomerism of the benzoyl groups in this compound analogues can be anticipated.
Table 3: Predicted Influence of Substituents on the Conformational Dynamics of this compound Analogues
| Substituent Position | Type of Substituent | Predicted Effect on Rotational Barrier | Rationale |
|---|---|---|---|
| Phenanthrene C(1) or C(8) | Bulky alkyl group (e.g., -CH₃) | Increase | Steric hindrance with the adjacent benzoyl group |
| Benzoyl Ring (para position) | Electron-donating group (e.g., -OCH₃) | Potential Decrease | May decrease the double bond character of the C(aroyl)-C(phenanthrene) bond through resonance |
| Benzoyl Ring (para position) | Electron-withdrawing group (e.g., -NO₂) | Potential Increase | May increase the double bond character of the C(aroyl)-C(phenanthrene) bond through resonance |
Photophysical and Photochemical Investigations of 9,10 Dibenzoylphenanthrene
Electronic Excitation and Deactivation Processes
Detailed experimental and computational data regarding the specific photophysical parameters of 9,10-Dibenzoylphenanthrene are not extensively available in the reviewed scientific literature. The following sections outline the types of data that would be necessary for a complete photophysical characterization.
Specific data on the energy levels, lifetimes, and configurations of the singlet (S₁) and triplet (T₁) excited states of this compound are not detailed in the available research. For comparison, related 9,10-disubstituted anthracene (B1667546) derivatives have been studied, showing that substitutions on the anthracene core can tune these properties. For instance, density functional theory (DFT) calculations on various 9,10-diphenylanthracene (B110198) (DPA) variants show that the lowest triplet state (T₁) energies are consistently around 1.64-1.65 eV and are primarily localized on the central anthracene ring. mdpi.com
Quantitative values for the Stokes shift, fluorescence quantum yield (Φf), and phosphorescence quantum yield (Φp) for this compound have not been reported in the searched literature. Such data is crucial for understanding the efficiency of its light-emitting processes. As a benchmark, the well-studied related compound 9,10-diphenylanthracene (DPA) is known for its high fluorescence quantum yield, which can approach 1.0 in certain solvents. omlc.org
Mechanistic Studies of Photochemical Transformations
Research has primarily focused on the formation of this compound through oxidative processes rather than its own photochemical reactions.
This compound is a known product of the oxidative degradation of phencyclone (B1215407) (2,4,5-triphenylcyclopentadienone fused to a phenanthrene (B1679779) core). researchgate.net This transformation can occur through both thermal and photochemical pathways in the presence of atmospheric oxygen. researchgate.net
One proposed mechanism for the formation of this compound involves the autoxidation of phencyclone. researchgate.net When heated in a solvent like xylene in the presence of air, phencyclone undergoes a reaction to yield this compound. researchgate.net The suggested mechanism proceeds through a stepwise 1,4-addition of ground-state triplet dioxygen (³O₂) to the 1,3-diene system within the cyclopentadienone moiety of phencyclone. researchgate.net This addition forms a transient endoperoxide intermediate, which is then believed to undergo cheletropic extrusion (a concerted reaction where a small molecule is eliminated) of carbon monoxide to yield the final this compound product. researchgate.net The structure of the resulting compound has been confirmed through single-crystal X-ray analysis. researchgate.net
An alternative photochemical pathway for the formation of this compound from phencyclone involves singlet oxygen (¹O₂). researchgate.net It has been suggested that phencyclone itself may act as a photosensitizer. researchgate.net Upon absorption of light, phencyclone could become electronically excited and then transfer its energy to ground-state triplet oxygen (³O₂), promoting it to the highly reactive singlet oxygen (¹O₂) state. researchgate.net This newly formed singlet oxygen, a powerful electrophile, would then be the reactive species that attacks the phencyclone molecule to initiate the oxidative degradation process, leading to the formation of this compound. researchgate.netnih.gov While this photochemical mechanism is considered plausible, the experiments documenting the formation of this compound were also successful via thermal autoxidation in the dark, indicating that more than one pathway to its formation exists. researchgate.net
There is no available data in the searched literature to suggest that this compound itself is an efficient generator of singlet oxygen.
Intermolecular and Intramolecular Photochemical Reactions of Aromatic Ketones
Aromatic ketones are a well-studied class of compounds in photochemistry, known to undergo a variety of reactions upon absorption of UV light. rsc.org These reactions typically proceed from the excited triplet state, which is efficiently populated from the initial excited singlet state via intersystem crossing. espublisher.com
Intramolecular Reactions: One of the most important intramolecular photochemical reactions for ketones is the Norrish Type I cleavage . This process involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom (α-cleavage), forming two radical fragments. For this compound, this would involve the cleavage of the bond between the phenanthrene ring and the carbonyl carbon, which is generally less favorable for aryl ketones compared to alkyl ketones due to the strength of the sp²-sp² bond.
Another key pathway is the Norrish Type II reaction , which occurs in ketones with an accessible γ-hydrogen atom. The excited carbonyl oxygen abstracts this hydrogen, leading to a 1,4-biradical that can then cleave or cyclize. Given the rigid, aromatic structure of this compound, this pathway is not structurally possible.
Intermolecular Reactions: The most characteristic intermolecular reaction of aromatic ketones like benzophenone (B1666685) is photoreduction through hydrogen atom abstraction. mdpi.com When irradiated in the presence of a hydrogen-donating solvent (like 2-propanol), the excited triplet state of the ketone abstracts a hydrogen atom to form a ketyl radical. rsc.orgespublisher.com In the case of this compound, it is expected to form a diketyl radical species. Two ketyl radicals can then couple to form a pinacol.
The general mechanism for the photoreduction of a diaryl ketone is as follows:
Excitation: Ar₂C=O + hν → [Ar₂C=O]* (Excitation to singlet state, followed by intersystem crossing to triplet state)
Hydrogen Abstraction: [Ar₂C=O]* + R₂CHOH → Ar₂Ċ-OH (Ketyl Radical) + R₂Ċ-OH
Dimerization: 2 Ar₂Ċ-OH → Ar₂C(OH)-C(OH)Ar₂ (Pinacol)
Investigation of Photo-Induced Electron Transfer (PET) Pathways
Photo-induced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron from another molecule, leading to the formation of a radical ion pair. researchgate.netresearchgate.net Aromatic ketones in their excited state are strong electron acceptors and can oxidize suitable donors such as alkenes, amines, or thioethers. espublisher.com
For this compound, the photo-excited benzoyl groups can act as potent electron acceptors. The PET process can be described by the Rehm-Weller equation, which calculates the Gibbs free energy change (ΔG) for the electron transfer. researchgate.net A negative ΔG indicates a thermodynamically favorable process.
ΔG = E(D⁺/D) - E(A/A⁻) - E₀₀ + C
Where:
E(D⁺/D) is the oxidation potential of the donor.
E(A/A⁻) is the reduction potential of the acceptor (the excited ketone).
E₀₀ is the energy of the excited state.
C is a coulombic term for the interaction between the newly formed ions.
In a PET reaction involving this compound (DBP) as the acceptor and a generic donor (D), the pathway would be:
Excitation: DBP + hν → DBP*
Electron Transfer: DBP* + D → [DBP]⁻• + [D]⁺• (Formation of a radical anion and a radical cation)
The subsequent fate of this radical ion pair depends on factors like solvent polarity and the nature of the donor. The pair can either revert to the ground state through back-electron transfer or undergo further chemical reactions to form stable products. For instance, PET reactions involving ketones and amines can lead to the generation of α-amino radicals, which are capable of initiating polymerization. researchgate.net
Comparative Photochemistry with Related Phenanthrenoid and Aryl Ketone Systems
To understand the likely photochemical behavior of this compound, it is instructive to compare it with structurally related and well-studied compounds: benzophenone (as the fundamental aryl ketone unit) and 9,10-phenanthrenequinone (as a related phenanthrenoid dicarbonyl compound).
Benzophenone: As a prototypical aromatic ketone, benzophenone's photochemistry is dominated by its triplet state (n,π* character), which has a high quantum yield for intersystem crossing (nearly 100%). espublisher.com It readily undergoes photoreduction in hydrogen-donating solvents to form benzopinacol. rsc.orgbeilstein-journals.org This high reactivity in hydrogen abstraction is a key characteristic that would be expected from the benzoyl groups in this compound.
9,10-Phenanthrenequinone (PQ): PQ is an ortho-quinone with a π,π* lowest triplet state. It also has an intersystem crossing quantum yield close to unity. nih.gov Unlike benzophenone, which typically requires a separate hydrogen donor, PQ can react with a variety of substrates, including abstracting hydrogen from solvents like THF to form adducts. nih.gov Studies using laser flash photolysis have shown that the triplet state of PQ is reactive towards hydrogen abstraction, and its derivatives have been extensively studied for applications in photoredox catalysis. The photophysical properties of PQ derivatives are sensitive to substituent effects; electron-donating groups tend to increase the singlet and triplet energies.
The table below provides a comparative summary of the key photophysical and photochemical properties of these related systems.
| Property | Benzophenone | 9,10-Phenanthrenequinone (PQ) | Expected for this compound |
| Lowest Triplet State | n,π | π,π | Likely n,π* localized on benzoyl groups |
| ISC Quantum Yield (Φ_ISC) | ~1.0 espublisher.com | ~0.9 | High, expected to be near unity |
| Primary Photoreaction | Intermolecular H-abstraction rsc.org | Intermolecular H-abstraction nih.gov | Intermolecular H-abstraction |
| Typical Product | Benzopinacol (dimer) beilstein-journals.org | Solvent adducts, reduced quinone | Pinacol-type dimer |
| PET Reactivity | Acts as a photo-oxidant espublisher.com | Acts as a photo-oxidant | Expected to be a potent photo-oxidant |
The presence of the large, rigid phenanthrene core in this compound, compared to the two phenyl rings in benzophenone, would likely influence the excited-state dynamics. The phenanthrene moiety could potentially participate in energy transfer processes or slightly modify the energy levels of the benzoyl chromophores. However, the fundamental photochemical reactivity is expected to be dominated by the benzoyl groups, mirroring the behavior of benzophenone but with the potential for more complex product formation due to the presence of two reactive sites on a single molecular scaffold.
Computational Chemistry and Theoretical Modeling of 9,10 Dibenzoylphenanthrene
Quantum Chemical Determination of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 9,10-Dibenzoylphenanthrene. These computational techniques provide a detailed picture of electron distribution, orbital energies, and molecular reactivity.
Density Functional Theory (DFT) Applications for Ground and Excited States
Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. researchgate.net DFT calculations, particularly using hybrid functionals such as B3LYP combined with a suitable basis set (e.g., 6-31G(d,p) or larger), are employed to optimize the molecule's geometry and determine its ground-state energy. researchgate.net These calculations provide a foundational understanding of the molecule's stability and preferred spatial arrangement.
For the study of photophysical properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netresearchgate.net TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from a lower to a higher energy orbital without a change in molecular geometry. researchgate.net This is crucial for interpreting UV-visible absorption spectra and understanding the nature of the molecule's excited states, such as singlet and triplet states, which are vital for applications in photochemistry and materials science. researchgate.netarkat-usa.org The accuracy of TD-DFT results can be sensitive to the choice of the exchange-correlation functional, with different functionals being benchmarked for their ability to predict excitation energies accurately. researchgate.net
Molecular Orbital (MO) Analysis: HOMO-LUMO Gap and Frontier Orbital Interactions
Molecular Orbital (MO) analysis provides critical insights into the chemical reactivity and electronic properties of this compound. The most important orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, greater polarizability, and often, interesting optical properties. For polycyclic aromatic hydrocarbons and their derivatives, the HOMO-LUMO gap is a crucial indicator of electronic behavior. In this compound, the HOMO is expected to be delocalized primarily across the electron-rich phenanthrene (B1679779) core, while the LUMO may have significant contributions from the electron-withdrawing benzoyl groups. The interaction and spatial overlap of these frontier orbitals govern the charge-transfer characteristics of the molecule upon electronic excitation.
Please note: The following data is illustrative of typical results from DFT calculations for similar aromatic ketones, as a specific published computational study for this compound was not identified in the literature search.
| Computational Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.15 eV | Indicates electron-donating capability |
| LUMO Energy | -2.85 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 3.30 eV | Relates to chemical reactivity and electronic transitions |
Electron Density Distribution and Charge Analysis
The distribution of electrons within the this compound molecule dictates its electrostatic properties and intermolecular interactions. DFT calculations can generate electron density maps, which visualize regions of high and low electron concentration.
Furthermore, charge analysis methods, such as Natural Population Analysis (NPA) or Mulliken population analysis, are used to assign partial atomic charges to each atom in the molecule. This analysis reveals the effects of the electronegative oxygen atoms of the carbonyl groups, which withdraw electron density, leading to a partial positive charge on the adjacent carbon atoms and a partial negative charge on the oxygen atoms themselves. The aromatic rings of the benzoyl groups and the phenanthrene core will also exhibit a complex pattern of charge distribution. Understanding this distribution is essential for predicting how the molecule will interact with other molecules, including solvents or reactants.
Theoretical Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure of this compound is not rigid. The two benzoyl groups can rotate relative to the plane of the central phenanthrene ring. Theoretical conformational analysis explores these dynamic possibilities.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum chemical methods are highly accurate, they are computationally expensive for large systems or long-timescale simulations. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach to explore the conformational landscape. MM force fields can be used to rapidly calculate the potential energy of different conformers, identifying low-energy structures.
Molecular Dynamics (MD) simulations build upon this by using the principles of classical mechanics to simulate the atomic motions of the molecule over time. An MD simulation can reveal how the benzoyl groups rotate and flex at a given temperature, providing insight into the molecule's conformational flexibility and the interactions between the different aromatic systems. This is particularly important for understanding how the molecule's shape might change in different environments, such as in solution or within a crystal lattice.
Ab Initio and Semi-Empirical Calculations for Rotational Barriers
The rotation of the C-C single bond connecting the benzoyl groups to the phenanthrene core is not free; it is hindered by an energy barrier. This rotational barrier can be accurately calculated using quantum chemical methods. High-level ab initio methods or, more commonly, DFT can be used to map the potential energy surface as a function of the dihedral angle describing the rotation.
By systematically rotating one of the benzoyl groups and calculating the energy at each step, a potential energy profile can be constructed. The highest point on this profile between two stable conformers represents the transition state for the rotation, and its energy relative to the ground state is the rotational barrier. Knowing the magnitude of these barriers is important for understanding the likelihood of different conformers existing at room temperature and the timescale of their interconversion.
Please note: The following data is illustrative, based on typical rotational barriers for substituted aromatic systems, as specific published data for this compound was not identified in the literature search.
| Rotation | Method | Illustrative Rotational Barrier (kcal/mol) |
| Benzoyl Group Rotation | DFT (B3LYP/6-31G(d)) | 5 - 8 |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry serves as a powerful tool for predicting spectroscopic data, which is invaluable for the identification and characterization of complex molecules like this compound. These theoretical predictions not only aid in the interpretation of experimental spectra but also provide a deeper understanding of the underlying electronic structure and molecular vibrations.
Computational NMR and IR Spectroscopy
The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods is a cornerstone of modern structural elucidation. For this compound, these calculations are typically initiated by obtaining an optimized molecular geometry using Density Functional Theory (DFT) methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra involve the prediction of chemical shifts (δ) and spin-spin coupling constants. For aromatic systems, DFT methods are employed to calculate the magnetic shielding tensors of each nucleus. The characteristic proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted, offering insights into the electronic environment of each atom. For instance, the protons on the phenanthrene core are expected to have distinct chemical shifts from those on the benzoyl groups due to different electronic densities and anisotropic effects from the aromatic rings. The carbonyl carbons of the benzoyl groups are predicted to appear significantly downfield in the ¹³C NMR spectrum, typically in the 190-215 ppm range, which is a hallmark of ketone functionalities. libretexts.orgpressbooks.pub Computational models can also help rationalize phenomena such as restricted rotation around single bonds, which can lead to more complex NMR spectra.
| Parameter | Computational Method | Predicted Value Range |
| ¹H Chemical Shift (ppm) | DFT (e.g., B3LYP/6-311+G(d,p)) | 7.0 - 8.5 (aromatic protons) |
| ¹³C Chemical Shift (ppm) | DFT (e.g., B3LYP/6-311+G(d,p)) | 120 - 140 (aromatic carbons), ~195 (carbonyl carbon) |
| IR Frequency (cm⁻¹) | DFT (e.g., B3LYP/6-311+G(d,p)) | 1650 - 1700 (C=O stretch), 3000 - 3100 (C-H stretch) |
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching or bending of bonds. For this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key diagnostic feature. oregonstate.edu Computational predictions place this peak in the range of 1650-1700 cm⁻¹, with the exact position being sensitive to conjugation effects with the aromatic rings. pressbooks.puboregonstate.edu The calculations also predict a series of bands corresponding to aromatic C-H and C=C stretching vibrations. While raw computational frequencies often have systematic errors, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data. arxiv.org
Simulation of UV-Vis Absorption and Emission Spectra
The simulation of Ultraviolet-Visible (UV-Vis) absorption and emission spectra provides critical information about the electronic transitions within a molecule. fiveable.me For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. aip.orgmdpi.commdpi.com
The TD-DFT method calculates the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths. aip.org For this compound, the simulations would predict intense absorptions in the UV region, arising from π → π* transitions within the extended aromatic system. The presence of the benzoyl groups is expected to modulate these transitions compared to unsubstituted phenanthrene. The calculated absorption spectrum, often plotted as molar extinction coefficient (ε) versus wavelength, can be directly compared with experimental measurements. mdpi.com
Similarly, the simulation of emission spectra (fluorescence) involves calculating the energy difference between the first excited state and the ground state after geometry optimization of the excited state. This provides the predicted wavelength of maximum emission. The difference between the absorption and emission maxima is known as the Stokes shift. Computational models can accurately predict these photophysical properties, which are crucial for applications in materials science and photochemistry. researchgate.net
Mechanistic Insights through Computational Reaction Modeling
Computational chemistry offers a unique window into the dynamics of chemical reactions, allowing for the detailed exploration of reaction pathways and the energetics of transient species that are often difficult or impossible to observe experimentally.
Transition State Localization and Activation Energy Calculations
Understanding the rate of a chemical reaction requires knowledge of the activation energy (Ea), which is the energy barrier that must be overcome for reactants to transform into products. fiveable.me Transition State Theory (TST) is the fundamental framework for these calculations. wikipedia.orgpressbooks.pub A transition state is a first-order saddle point on the potential energy surface, and its structure can be located using various computational algorithms. numberanalytics.com
For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to model the entire reaction coordinate. For example, in a proposed synthesis of this compound from phencyclone (B1215407), a key step is the cheletropic extrusion of carbon monoxide from an endoperoxide intermediate. DFT calculations can be employed to locate the transition state for this step and compute the associated activation energy. This information is critical for understanding the reaction kinetics and predicting the feasibility of the proposed mechanism under specific thermal conditions.
| Reaction Step | Computational Method | Parameter | Illustrative Value |
| Reactant to Transition State | DFT (e.g., M06-2X/6-311+G(d,p)) | Activation Energy (Ea) | 20-30 kcal/mol |
| Transition State to Product | DFT (e.g., M06-2X/6-311+G(d,p)) | Reaction Enthalpy (ΔH) | -10 to -15 kcal/mol |
Elucidation of Reaction Pathways and Selectivity Profiles
Many chemical reactions can proceed through multiple competing pathways, leading to a mixture of products. Computational modeling is an invaluable tool for elucidating these complex reaction networks and understanding the origins of selectivity. numberanalytics.com By calculating the activation energies for all plausible pathways, the most favorable route can be identified. numberanalytics.com
For instance, in the functionalization of the phenanthrene core or the benzoyl groups of this compound, there are multiple possible sites for electrophilic or nucleophilic attack. numberanalytics.com Computational studies can map out the potential energy surface for the approach of a reagent to each of these sites. icm.edu.plrsc.org By comparing the activation barriers for each pathway, a prediction of the regioselectivity of the reaction can be made. This predictive power is instrumental in designing synthetic strategies to obtain specific isomers of derivatized this compound. Furthermore, computational models can explore the formation of different stereoisomers and predict which will be the major product. nih.gov
Advanced Interaction Analysis: Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Studies
The three-dimensional structure, crystal packing, and interactions of this compound are governed by a subtle interplay of non-covalent interactions. The Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) index are powerful computational tools for visualizing and characterizing these weak interactions. jussieu.frchemrxiv.org
This analysis is based on the electron density (ρ) and its gradient (∇ρ). The RDG is a function of the electron density and its first derivative. Regions of low RDG at low electron densities are indicative of non-covalent interactions. jussieu.fr By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ), different types of interactions can be distinguished. researchgate.netscielo.org.mx
For this compound, an NCI analysis would reveal:
Van der Waals interactions: Large, diffuse green surfaces between the aromatic rings, indicating the presence of stabilizing dispersion forces. researchgate.net
Steric repulsion: Red-colored regions, particularly between the bulky benzoyl groups and adjacent parts of the phenanthrene core, highlighting areas of steric clash. researchgate.net
Potential weak hydrogen bonds: Blue-colored isosurfaces could indicate weak C-H···O interactions between the hydrogen atoms of the phenanthrene core and the carbonyl oxygen atoms of the benzoyl groups, which can influence the conformation of the molecule. researchgate.net
These detailed three-dimensional visualizations of non-covalent interactions are crucial for understanding the molecule's preferred conformation in the gas phase and how it packs in the solid state, ultimately influencing its macroscopic properties.
Advanced Applications and Materials Science Prospects of 9,10 Dibenzoylphenanthrene
Applications in Luminescent and Optoelectronic Materials
The unique photophysical properties of 9,10-Dibenzoylphenanthrene and its derivatives make them promising candidates for applications in luminescent and optoelectronic materials. The interplay between the extended π-conjugation of the phenanthrene (B1679779) core and the electronic nature of the benzoyl substituents gives rise to interesting optical and electronic behaviors.
Design Principles for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
While direct applications of this compound in commercial OLEDs and fluorescent probes are not yet widespread, its structural motifs and photophysical characteristics offer valuable insights into the design principles for such devices. The design of efficient organic emitters for OLEDs often revolves around achieving high photoluminescence quantum yields (PLQY), suitable frontier molecular orbital (HOMO-LUMO) energy levels for charge injection and transport, and good thermal and morphological stability.
The rigid and sterically hindered structure of this compound can, in principle, help to suppress non-radiative decay pathways by inhibiting intermolecular interactions that often lead to quenching of luminescence in the solid state. This is a crucial consideration for the emissive layer in an OLED. Furthermore, the ketone functionalities offer sites for further chemical modification, allowing for the fine-tuning of the emission color and electronic properties. For instance, the introduction of electron-donating or electron-withdrawing groups to the benzoyl moieties could modulate the HOMO and LUMO energy levels, thereby tailoring the material for specific OLED architectures.
In the context of fluorescent probes, the sensitivity of the emission to the local environment is a key parameter. While not extensively studied for this compound itself, related ketone-substituted PAHs have shown promise as sensors. The carbonyl groups can engage in hydrogen bonding or other intermolecular interactions, leading to changes in the fluorescence output upon binding to specific analytes. This suggests a potential avenue for the development of fluorescent probes based on the this compound scaffold.
Evaluation of Non-linear Optical (NLO) Properties for Advanced Materials
Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are crucial for a range of advanced technologies, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer are often excellent candidates for NLO applications.
While specific experimental data on the NLO properties of this compound is limited in publicly available literature, theoretical and computational studies on related polycyclic aromatic hydrocarbons provide a basis for evaluation. The presence of the electron-withdrawing benzoyl groups on the electron-rich phenanthrene core can induce a degree of intramolecular charge transfer upon excitation, a key requirement for a second-order NLO response. The extent of this charge transfer, and thus the magnitude of the NLO effect, would be influenced by the specific conformation of the benzoyl groups relative to the phenanthrene plane.
Computational studies using methods like Density Functional Theory (DFT) could be employed to predict the hyperpolarizability of this compound and its derivatives. Such studies would involve calculating the molecular geometry, electronic structure, and the response of the molecule to an external electric field. By systematically modifying the structure, for instance by introducing different substituents on the phenyl rings of the benzoyl groups, it would be possible to computationally screen for derivatives with enhanced NLO properties.
Strategies for Enhancing Photoluminescence Quantum Yields
The photoluminescence quantum yield (PLQY) is a critical parameter for luminescent materials, representing the efficiency of converting absorbed photons into emitted photons. For many polycyclic aromatic hydrocarbons, aggregation-caused quenching (ACQ) in the solid state significantly reduces the PLQY, limiting their practical applications.
Several strategies can be envisioned to enhance the PLQY of materials based on this compound. One effective approach is the introduction of bulky substituents to the molecular framework. These bulky groups can act as "steric shields," preventing close packing of the molecules in the solid state and thereby inhibiting the formation of non-emissive aggregates or excimers. This strategy has been successfully employed for other classes of luminophores.
Another strategy involves the concept of aggregation-induced emission (AIE). While this compound itself may not be an AIE-gen, it could be incorporated into larger molecular architectures that exhibit AIE. This would involve designing molecules where the intramolecular rotations, which are typically non-radiative decay pathways in solution, are restricted upon aggregation, leading to an enhancement of the fluorescence emission in the solid state.
Furthermore, the PLQY can be influenced by the rigidity of the molecular structure. The inherent rigidity of the phenanthrene core is advantageous in this regard. Chemical modifications that further rigidify the structure, for example, by creating fused ring systems, could lead to a reduction in vibrational and rotational non-radiative decay channels and thus a higher PLQY. The study of related 9,10-disubstituted anthracene (B1667546) derivatives has shown that the nature of the substituents at these positions can significantly impact the fluorescence quantum yield. rsc.orgchalmers.se For instance, substitutions that extend the π-conjugation can sometimes lead to a decrease in the quantum yield due to enhanced intersystem crossing or other competing processes. rsc.org
Contributions to Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Materials
Beyond its potential applications in optoelectronics, this compound serves as a valuable building block and a subject of study within the broader field of polycyclic aromatic hydrocarbon chemistry. Its synthesis and reactivity provide insights into the chemical transformations of complex aromatic systems.
Synthesis of Ketone and Quinone-Substituted Polycyclic Aromatic Hydrocarbons
The synthesis of ketone and quinone-substituted PAHs is of significant interest due to the diverse electronic properties and reactivity of these compounds. This compound itself can be synthesized through various methods, with one notable route being the thermal autoxidation of phencyclone (B1215407) (1,3-diphenyl-2H-cyclopenta[l]phenanthren-2-one) in the presence of atmospheric oxygen. researchgate.net This reaction proceeds through the oxidative degradation of the cyclopentadienone ring, affording this compound in good yield. researchgate.net
This synthetic route highlights a fundamental transformation in PAH chemistry, where a smaller, reactive ring system is converted into functional groups on a larger, more stable aromatic core. The study of such reactions provides valuable knowledge for the targeted synthesis of other complex, functionalized PAHs.
The general class of ketone-substituted PAHs, to which this compound belongs, can be prepared through various synthetic strategies. These often involve Friedel-Crafts acylation of the parent PAH, although this method can sometimes lead to mixtures of isomers. More controlled syntheses often involve the construction of the aromatic system from precursors that already contain the ketone functionality. Palladium-catalyzed cross-coupling reactions have also emerged as powerful tools for the synthesis of functionalized phenanthrenes and other PAHs. researchgate.net
Exploration of Dibenzoylphenanthrene as a Building Block for Extended Aromatic Systems
The structure of this compound, with its reactive benzoyl groups, makes it an attractive starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons. The carbonyl groups can undergo a variety of chemical transformations, allowing for the extension of the π-conjugated system.
For example, the carbonyl groups could potentially be converted into other functional groups, such as alkenes or alkynes, which could then participate in cyclization reactions to form new aromatic rings. Intramolecular cyclization reactions, perhaps under reductive or acidic conditions, could lead to the formation of highly condensed, rigid aromatic structures with unique electronic and photophysical properties.
Furthermore, the benzoyl groups can be used as handles for the attachment of other molecular fragments through reactions such as the Wittig reaction or Grignard additions. This would allow for the construction of dendrimers or polymers containing the this compound core, potentially leading to materials with interesting self-assembly properties or enhanced processability. The development of synthetic methodologies to build upon the this compound scaffold is an active area of research, with the goal of creating novel materials with tailored properties for applications in organic electronics and materials science. The synthesis of conjugated macrocycles from phenanthrene building blocks has demonstrated the potential for creating new segments of carbon nanotubes and solution-processable organic semiconductors. rsc.org
Supramamolecular Chemistry and Crystal Engineering
The unique structural and photophysical properties of this compound make it an intriguing building block for the fields of supramolecular chemistry and crystal engineering. These disciplines focus on the design and synthesis of complex, functional chemical systems by utilizing non-covalent intermolecular interactions to control the organization of molecules in the solid state.
Design and Synthesis of Supramolecular Assemblies Incorporating Dibenzoylphenanthrene Moieties
Supramolecular chemistry involves the assembly of molecules into larger, well-defined structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The design of such assemblies often relies on the strategic placement of functional groups on a core molecule to direct these interactions.
While the broader class of large polycyclic aromatic hydrocarbons, such as perylene (B46583) diimides, has been extensively used to create complex supramolecular nanostructures with applications in optoelectronics, detailed research into the specific design and synthesis of supramolecular assemblies incorporating this compound moieties is not widely documented in current literature. nih.govfrontiersin.orgresearchgate.net However, the inherent characteristics of the this compound molecule—a large, rigid phenanthrene core combined with flexible benzoyl groups—present significant potential for its use as a tectonic, or building block, in supramolecular construction. The carbonyl groups are capable of acting as hydrogen bond acceptors, while the extensive aromatic system provides a platform for π-π stacking interactions, suggesting that with appropriate functionalization, it could be directed to self-assemble into predictable and functional architectures.
Control over Solid-State Structure through Intermolecular Interactions
Crystal engineering aims to understand and control the way molecules pack in a crystal lattice to produce solids with desired physical and chemical properties. The solid-state structure of this compound has been elucidated through single-crystal X-ray crystallography, providing critical insights into its intermolecular interactions. researchgate.net
The compound crystallizes in the monoclinic P2₁/c space group. researchgate.net In the crystal, the core phenanthrene moiety is planar, but the two benzoyl groups are significantly twisted out of this plane. The two trans-oriented phenyl rings are positioned at dihedral angles of 79.1(2)° and 80.8(2)° relative to the phenanthrene plane. researchgate.net This highly non-planar conformation is a key feature that governs its packing in the solid state.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₂₈H₁₈O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.116(2) |
| b (Å) | 9.6850(2) |
| c (Å) | 16.839(3) |
| β (°) | 100.331(3) |
| Dihedral Angle 1 (°) | 79.1(2) |
| Dihedral Angle 2 (°) | 80.8(2) |
Data sourced from Marchand, A. P., et al. (2003). researchgate.net
Formation of Co-crystals and Inclusion Complexes
Co-crystals:
A promising avenue in crystal engineering is the formation of co-crystals, which are single-phase crystalline materials composed of two or more different molecular species in a stoichiometric ratio. nih.gov This technique is a powerful tool for modifying the physicochemical properties of a solid, such as solubility and stability, without altering the chemical structure of the active molecule. researchgate.netjonesday.com The synthesis of co-crystals typically involves combining the target molecule with a "co-former" through methods like solid-state grinding or solution crystallization. jonesday.com
Inclusion Complexes:
Inclusion complexes are host-guest systems where one chemical compound (the "host") forms a cavity in which molecules of a second "guest" compound are located. nih.gov Cyclodextrins, which are cyclic oligosaccharides, are common hosts used to encapsulate guest molecules, often improving their solubility and stability. The formation of an inclusion complex is confirmed by changes in the physical and spectral properties of the interacting molecules. nih.gov
As with co-crystals, there is a lack of specific research demonstrating the formation of inclusion complexes with this compound as the guest molecule. Given its non-polar, aromatic nature and low aqueous solubility, it represents a suitable candidate for encapsulation within the hydrophobic cavity of host molecules like β-cyclodextrin. Such complexation could enhance its processability for various materials science applications. nih.gov
Future Directions and Emerging Research Avenues for 9,10 Dibenzoylphenanthrene
Development of Green Chemistry Approaches for Sustainable Synthesis
The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For 9,10-Dibenzoylphenanthrene and its derivatives, future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards greener alternatives.
A promising strategy involves the use of palladium-catalyzed domino reactions. These one-pot reactions allow for the construction of complex molecules like 9,10-diaroylphenanthrenes from simpler starting materials in a single, efficient sequence. This approach minimizes waste by reducing the number of purification steps and the use of solvents. acs.org The use of palladium on carbon (Pd/C) as a catalyst is particularly advantageous due to its high efficiency, selectivity, and recyclability, all of which are key principles of green chemistry. samaterials.com Further research into optimizing these catalytic systems, perhaps by using more sustainable solvents like water, could significantly reduce the environmental impact of producing these compounds. acs.orgnih.gov The development of biogenic palladium nanoparticles, synthesized using plant extracts, offers an even more eco-friendly catalytic option that has shown success in related C-C coupling reactions. nih.gov
Solvent-free and microwave-assisted synthesis are other green chemistry techniques that hold promise. acs.org Microwave irradiation can dramatically reduce reaction times and energy consumption, while solvent-free methods eliminate the environmental and health hazards associated with volatile organic compounds.
Exploration of Bio-Inspired Photochemical Systems
Nature provides a wealth of inspiration for the design of efficient photochemical systems. Aromatic ketones, a class of compounds to which this compound belongs, are known to act as photosensitizers, molecules that can absorb light and transfer the energy to other molecules, initiating chemical reactions. researchgate.net This property is central to their potential use in bio-inspired systems that mimic natural processes like photosynthesis.
Future research could explore the integration of this compound into artificial photosynthetic systems for solar fuel production. acs.org In such systems, the compound could act as a light-harvesting component, capturing solar energy and initiating the conversion of water and carbon dioxide into valuable fuels. The development of covalent organic frameworks (COFs) incorporating photosensitizers is a particularly exciting avenue, as these materials offer a stable and tunable platform for organizing the components of an artificial photosynthetic system. acs.org
Furthermore, the photochemical properties of aromatic ketones are being explored for their ability to initiate polymerization reactions and other chemical transformations. nih.govbeilstein-journals.org By studying how these molecules behave in biological environments, researchers can design novel phototherapies and diagnostic tools.
Integration with Artificial Intelligence and Machine Learning for Predictive Material Design
The convergence of artificial intelligence (AI) and chemistry is revolutionizing the way new materials are discovered and designed. Machine learning (ML) algorithms can be trained on large datasets of chemical information to predict the properties and reactivity of molecules, significantly accelerating the research and development process. nih.govpnas.org
For this compound, AI and ML can be employed to:
Predict Photophysical Properties: Develop models that can accurately predict the absorption and emission spectra, quantum yields, and other photophysical properties of novel this compound derivatives. zenodo.org This would allow for the in-silico screening of large numbers of potential candidates for specific applications, such as photosensitizers in photodynamic therapy or components in organic light-emitting diodes (OLEDs). researchgate.netannualreviews.org
Design Novel Photosensitizers: Use generative models to design new this compound-based molecules with optimized properties for specific applications. researchgate.netannualreviews.org For example, an AI could be tasked with designing a photosensitizer that absorbs light in the near-infrared region for deep-tissue photodynamic therapy. mdpi.com
Elucidate Reaction Mechanisms: Assist in the elucidation of complex reaction mechanisms by analyzing large datasets from computational chemistry simulations and experimental results. mit.edumit.edu
The integration of AI and ML into the study of this compound has the potential to dramatically accelerate the pace of discovery and innovation in this field.
Uncovering Novel Reactivity Patterns and Catalytic Applications
While the synthesis of this compound has been explored, its full reactive potential remains to be uncovered. Future research will likely focus on exploring new reactions and catalytic applications for this versatile molecule and its derivatives.
The palladium-catalyzed domino synthesis of 9,10-diaroylphenanthrenes not only offers a green synthetic route but also opens the door to creating a wide range of functionalized derivatives. acs.org These derivatives, with their varied electronic and steric properties, could exhibit novel reactivity and find use as building blocks for more complex molecules, including nitrogen-containing heterocycles with potential biological activity. acs.org
Furthermore, aromatic ketones are known to participate in a variety of photochemical reactions, including hydrogen abstraction and energy transfer. researchgate.netnih.gov Investigating the specific reactivity of the excited states of this compound could lead to the development of new photocatalytic systems for a range of chemical transformations, such as the deoxygenation of ketones to alkyl arenes. rsc.org The study of related phenanthrene (B1679779) derivatives has already revealed interesting photochemical rearrangements and reactivity, suggesting that there is much to be discovered about the photochemical behavior of the this compound scaffold. cdnsciencepub.comrsc.org
Advanced Characterization Techniques for Real-Time Mechanistic Studies
To fully understand and exploit the photochemical and photophysical properties of this compound, it is crucial to study the dynamics of its excited states on their natural timescale, which ranges from femtoseconds to nanoseconds. Advanced spectroscopic techniques are essential for these investigations.
Transient absorption spectroscopy is a powerful tool for probing the absorption of short-lived excited states. youtube.comyoutube.com By using ultrashort laser pulses, researchers can generate excited states of this compound and then probe their absorption at different time delays. nih.gov This provides detailed information about the lifetimes of the excited states, their decay pathways, and the formation of any transient intermediates. escholarship.org Femtosecond transient absorption spectroscopy, in particular, allows for the observation of the earliest events in photochemical processes. acs.orgaip.orgresearchgate.net
These advanced characterization techniques, in combination with computational modeling, will provide a detailed picture of the excited-state dynamics of this compound, enabling the rational design of new molecules with tailored photophysical properties for a wide range of applications.
Q & A
Q. What are the established synthetic routes for 9,10-dibenzoylphenanthrene, and how is the product characterized?
The primary synthetic route involves the autoxidation of phencyclone (1) under atmospheric oxygen, either in diffuse light or darkness. This reaction proceeds via a two-step mechanism: (i) 1,4-addition of molecular oxygen to the cyclopentadiene moiety of phencyclone, forming an endoperoxide intermediate (5), followed by (ii) cheletropic extrusion of carbon monoxide to yield this compound (3). Structural confirmation is achieved through single-crystal X-ray crystallography (monoclinic P21/C space group, lattice parameters: a = 12.116 Å, b = 9.685 Å, c = 16.839 Å, β = 100.331°) . Complementary characterization techniques include NMR, IR spectroscopy, and mass spectrometry.
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- X-ray crystallography for unambiguous structural determination .
- UV-Vis spectroscopy to study electronic transitions, particularly for derivatives with extended conjugation (e.g., fluorescence sensors) .
- High-performance liquid chromatography (HPLC) for purity assessment, especially when isolating intermediates from autoxidation reactions .
- Nuclear magnetic resonance (NMR) for tracking regioselectivity in derivatization reactions (e.g., halogenation at the 9,10-positions) .
Q. How does the reactivity of this compound compare to other phenanthrene derivatives?
The electron-withdrawing benzoyl groups at the 9,10-positions reduce aromaticity in the central ring, making it susceptible to electrophilic substitution at the 1–8 positions . This contrasts with unsubstituted phenanthrene, which reacts preferentially at the 9,10-positions. Reactivity can be modulated by varying solvent polarity and temperature, as demonstrated in studies on analogous compounds like 9,10-phenanthrenedione .
Advanced Research Questions
Q. What mechanistic insights explain the autoxidation of phencyclone to this compound?
The reaction proceeds via a stepwise radical pathway :
- Initiation : Oxygen adds to the conjugated diene system in phencyclone, forming a transient diradical.
- Propagation : The diradical stabilizes into an endoperoxide (5), which undergoes cheletropic CO elimination to yield the final product. Computational modeling (e.g., DFT calculations) can validate intermediates and transition states, providing insights into steric and electronic effects .
Q. How can researchers address contradictory spectroscopic data in synthetic batches of this compound?
Contradictions often arise from isomeric byproducts or residual solvents. Strategies include:
- Cross-validation using multiple techniques (e.g., HPLC-MS for purity, X-ray crystallography for structural confirmation) .
- Controlled recrystallization in polar aprotic solvents (e.g., DMSO) to isolate pure crystalline phases .
- Isotopic labeling (e.g., O) to trace oxygen incorporation during autoxidation .
Q. What role does this compound play in developing fluorescence-based sensors?
The rigid phenanthrene backbone and electron-deficient benzoyl groups make it a candidate for photoinduced electron transfer (PET) sensors . Derivatives can be functionalized at the 1–8 positions with fluorophores or receptor moieties. For example, epoxidation (similar to 1,10-phenanthroline-5,6-epoxide synthesis) enables conjugation to biomolecules for detecting metal ions or reactive oxygen species .
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Critical parameters include:
- Oxygen concentration : Higher partial pressures accelerate autoxidation but may promote overoxidation.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and stability of intermediates .
- Catalysis : Lewis acids (e.g., FeCl) can enhance regioselectivity in halogenation or sulfonation reactions .
Q. What computational tools are used to predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and absorption spectra. These predictions guide the design of derivatives for optoelectronic applications, such as organic semiconductors or light-emitting diodes (OLEDs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
